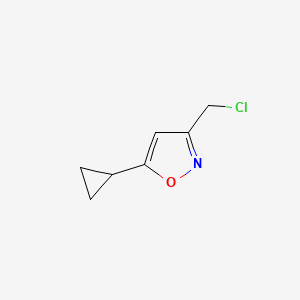

3-(Chloromethyl)-5-cyclopropylisoxazole

Description

Significance of the Isoxazole (B147169) Heterocycle in Contemporary Chemical Sciences

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry and beyond. nih.govnih.gov Its unique electronic properties and structural stability allow it to serve as a versatile framework in the design of new molecules. smolecule.comnih.gov The significance of the isoxazole moiety is underscored by its presence in a wide array of biologically active compounds, demonstrating antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. nih.govolemiss.edu This has made isoxazole derivatives attractive candidates in drug discovery programs. olemiss.edu

In the agricultural sector, isoxazole derivatives have found application as herbicides and pesticides. researchgate.net Furthermore, their utility extends to materials science, where they have been incorporated into liquid crystals, dyes, and semiconductors. researchgate.net The isoxazole ring is a key component in numerous FDA-approved pharmaceuticals, highlighting its therapeutic importance. nih.govnih.gov

Table 1: Examples of Marketed Drugs Containing the Isoxazole Moiety

| Drug Name | Therapeutic Class |

|---|---|

| Sulfamethoxazole | Antibiotic |

| Valdecoxib | Anti-inflammatory (COX-2 inhibitor) |

| Leflunomide | Antirheumatic |

| Cloxacillin | Antibiotic (β-lactamase resistant) |

| Dicloxacillin | Antibiotic (β-lactamase resistant) |

| Flucloxacillin | Antibiotic (β-lactamase resistant) |

| Risperidone | Antipsychotic |

| Zonisamide | Anticonvulsant |

This table is populated with data from sources nih.gov and google.com.

The isoxazole core is not merely a passive scaffold; it can act as a bioisostere for other chemical groups, improving physicochemical properties such as solubility and metabolic stability, which are critical for drug efficacy. mdpi.com

Historical Perspectives on Isoxazole Synthesis and Reactivity

The history of isoxazole chemistry dates back to the late 19th and early 20th centuries. The initial recognition of the isoxazole ring structure is often attributed to Ludwig Claisen's work in 1888, with his synthesis of the first derivative in 1903. A major advancement in the field came from the studies of Quilico between 1930 and 1946, focusing on the synthesis of the ring system from nitrile oxides.

Historically, two primary synthetic routes have dominated the construction of the isoxazole ring:

1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile oxide with an alkyne or alkene. nih.gov It remains one of the most versatile and widely used methods for preparing substituted isoxazoles.

Reaction of Hydroxylamine (B1172632) with a Three-Carbon Component: This approach utilizes the condensation of hydroxylamine with 1,3-dicarbonyl compounds or their equivalents, such as α,β-unsaturated ketones.

Over the decades, these fundamental methods have been refined and expanded. Modern advancements include the development of metal-catalyzed cycloadditions, green chemistry approaches utilizing aqueous media or ultrasonic irradiation, and highly regioselective functionalization techniques. nih.govolemiss.edu These innovations have not only improved the efficiency and environmental footprint of isoxazole synthesis but have also enabled the creation of more complex and functionally diverse derivatives. olemiss.edu The reactivity of the isoxazole ring is also a key feature; its weak N-O bond can be cleaved under specific reducing or basic conditions, making isoxazoles useful as "masked" forms of other difunctionalized compounds like β-hydroxy ketones or γ-amino alcohols. researchgate.net

Positioning of 3-(Chloromethyl)-5-cyclopropylisoxazole within Current Isoxazole Research Frameworks

The compound This compound (CAS Number: 1060817-59-5) is best understood as a synthetic intermediate or building block within modern chemical research. Its structure is strategically designed, combining three key elements: the stable isoxazole core, a reactive chloromethyl group at the 3-position, and a cyclopropyl (B3062369) moiety at the 5-position.

Therefore, this compound is positioned as a precursor for the synthesis of more complex molecules. Researchers can utilize this compound to introduce the 5-cyclopropylisoxazole (B1311817) scaffold into a larger target structure through reactions involving the chloromethyl group. This positions the compound at the intersection of isoxazole chemistry and the synthesis of novel bioactive agents, likely for pharmaceutical or agrochemical discovery programs.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1060817-59-5 |

| Molecular Formula | C₇H₈ClNO |

| Molecular Weight | 157.6 g/mol |

| Canonical SMILES | ClCc1cc(C2CC2)on1 |

| InChI Key | OISWOVQSPFYQKZ-UHFFFAOYSA-N |

This table is populated with data from source fluorochem.co.uk.

Overview of Research Trajectories for Chloromethylisoxazole Derivatives

Research involving chloromethylisoxazole derivatives is primarily focused on their synthetic utility as versatile intermediates. The chlorine atom in the chloromethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its application in chemical synthesis. researchgate.netnih.gov

The main research trajectory involves using 3-(chloromethyl)isoxazoles as a platform to generate libraries of new compounds. By reacting them with a wide range of nucleophiles, chemists can readily introduce diverse functional groups at the 3-position of the isoxazole ring. researchgate.netresearchgate.net For instance, reactions of 3-chloromethyl-5-arylisoxazoles with phenols, thiols, and amines have been shown to yield the corresponding ether, thioether, and amine-linked isoxazole derivatives. researchgate.net

Another significant research direction is the use of these building blocks in the synthesis of conjugates, where the isoxazole moiety is linked to another pharmacologically active molecule to create hybrid compounds with potentially synergistic or novel biological activities. researchgate.net For example, chloromethylisoxazoles have been used to alkylate other heterocyclic structures, such as comenic acid derivatives, to produce conjugates that were investigated for anticancer activity. researchgate.net

Furthermore, the development of efficient and environmentally friendly synthetic methods for producing chloromethylisoxazoles themselves is an active area of research. One-pot syntheses from readily available starting materials like aldoximes and 2,3-dichloropropene have been developed to streamline their production. researchgate.net The application of chlorine-containing heterocycles is a rapidly growing area in medicinal chemistry, with over 250 FDA-approved drugs containing chlorine, underscoring the importance of chlorinated intermediates like this compound in the pharmaceutical industry. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)-5-cyclopropyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c8-4-6-3-7(10-9-6)5-1-2-5/h3,5H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISWOVQSPFYQKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649345 | |

| Record name | 3-(Chloromethyl)-5-cyclopropyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060817-59-5 | |

| Record name | 3-(Chloromethyl)-5-cyclopropylisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060817-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)-5-cyclopropyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)-5-cyclopropyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloromethyl 5 Cyclopropylisoxazole

Strategic Selection and Preparation of Starting Materials for Isoxazole (B147169) Core Formation

The synthesis of 3-(Chloromethyl)-5-cyclopropylisoxazole is predicated on the selection of appropriate precursors that will ultimately form the isoxazole ring with the desired substituents at the 3- and 5-positions. The most logical and convergent approach involves the reaction between a nitrile oxide precursor and an alkyne.

For the formation of the 3-(chloromethyl) moiety, a suitable starting material is chloroacetaldoxime . This can be prepared from the reaction of chloroacetaldehyde (B151913) with hydroxylamine (B1172632). The oxime functionality is crucial as it is the direct precursor to the nitrile oxide through an in-situ oxidation or dehydration reaction.

The cyclopropyl (B3062369) group at the 5-position is introduced via cyclopropylacetylene (B33242) . This terminal alkyne serves as the dipolarophile in the key cycloaddition step. The availability and reactivity of these starting materials make them prime candidates for the efficient construction of the target molecule.

| Starting Material | Role in Synthesis |

| Chloroacetaldoxime | Precursor to the 3-chloromethyl-substituted nitrile oxide |

| Cyclopropylacetylene | Provides the cyclopropyl group at the 5-position of the isoxazole ring |

Mechanistic Investigations of Cyclization Reactions for the Isoxazole Ring System

The formation of the isoxazole ring from the chosen starting materials can be achieved through several cyclization strategies. The most prominent and well-studied is the nitrile oxide cycloaddition.

Nitrile Oxide Cycloaddition Approaches

The cornerstone of isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nih.gov In the context of this compound, this involves the in-situ generation of chloroacetonitrile (B46850) oxide from chloroacetaldoxime. The nitrile oxide is a reactive 1,3-dipole that readily reacts with the dipolarophile, cyclopropylacetylene.

The mechanism is generally considered to be a concerted pericyclic reaction, where the three atoms of the nitrile oxide and the two carbon atoms of the alkyne's triple bond come together in a single transition state to form the five-membered isoxazole ring. The regioselectivity of this reaction is a critical aspect, determining the final placement of the chloromethyl and cyclopropyl groups. acs.org

Alternative Cyclization Pathways

While the nitrile oxide cycloaddition is the most direct route, other methods for forming 3,5-disubstituted isoxazoles exist, though they may be less direct for this specific target. One such alternative involves the reaction of a β-nitroenone with a reducing agent. rsc.org For the synthesis of this compound, this would necessitate the preparation of a more complex starting material, such as a derivative of 1-cyclopropyl-4-nitro-3-buten-2-one, followed by a reductive cyclization. rsc.org However, the straightforward nature of the nitrile oxide cycloaddition makes it the more strategically sound approach.

Regioselective Introduction of the Chloromethyl and Cyclopropyl Moieties

The reaction between chloroacetonitrile oxide and cyclopropylacetylene can theoretically lead to two regioisomers: this compound and 5-(chloromethyl)-3-cyclopropylisoxazole. The control of regioselectivity is therefore paramount.

In the absence of a catalyst, the reaction of a nitrile oxide with a terminal alkyne can often result in a mixture of regioisomers. acs.org However, the use of a copper(I) catalyst has been shown to be highly effective in directing the regioselectivity of the cycloaddition to favor the formation of the 3,5-disubstituted isoxazole. acs.org The catalytic cycle is believed to involve the formation of a copper(I) acetylide intermediate, which then reacts with the nitrile oxide in a stepwise manner to afford the desired regioisomer with high selectivity. acs.org This makes the copper-catalyzed approach the method of choice for the regioselective synthesis of this compound.

Application of Catalytic Systems in the Synthesis of Substituted Isoxazoles

Catalysis plays a pivotal role in the efficient and selective synthesis of substituted isoxazoles. As mentioned, copper(I) catalysts are instrumental in controlling the regioselectivity of the nitrile oxide cycloaddition.

In a typical procedure, the copper(I) catalyst can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, or by using copper metal. acs.org The reaction proceeds smoothly at ambient temperature, and the catalyst minimizes the formation of byproducts. acs.org Other catalytic systems, such as those based on palladium, have also been reported for the synthesis of isoxazoles, but the copper-catalyzed cycloaddition remains a highly reliable and cost-effective method. researchgate.net The use of hypervalent iodine reagents as catalysts in the oxidation of oximes to nitrile oxides has also been explored, offering a metal-free alternative for the cycloaddition step. jlu.edu.cn

| Catalyst System | Role in Synthesis | Outcome |

| Copper(I) | Controls regioselectivity of cycloaddition | High yield of 3,5-disubstituted isoxazole acs.org |

| Hypervalent Iodine | Catalyzes oxidation of aldoxime to nitrile oxide | Metal-free cycloaddition jlu.edu.cn |

Advancements in Green Chemistry Approaches and Sustainable Synthetic Routes

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For isoxazole synthesis, several green chemistry approaches have been reported that could be applied to the preparation of this compound.

One notable advancement is the use of ultrasound irradiation to promote the reaction. mdpi.com Sonochemistry can accelerate reaction rates, improve yields, and reduce the need for harsh reaction conditions and toxic solvents. mdpi.com Reactions can often be carried out in aqueous media, further enhancing the green credentials of the synthesis. mdpi.comresearchgate.netorientjchem.org

The use of agro-waste-based catalysts, such as water extract of orange fruit peel ash (WEOFPA), has also been demonstrated for the synthesis of isoxazole derivatives, offering a sustainable and inexpensive catalytic option. nih.gov These green methodologies align with the principles of sustainable chemistry by minimizing waste, reducing energy consumption, and utilizing renewable resources. ijbpas.com

Comparative Analysis of Diverse Synthetic Strategies

Several synthetic routes can be envisioned for the preparation of this compound. A comparative analysis of these strategies is essential for selecting the most suitable method for a specific application, considering factors such as yield, cost, safety, and environmental impact.

Strategy 1: One-Pot Synthesis from Cyclopropyl Aldoxime and 2,3-Dichloro-1-propene (B165496)

This method, as previously discussed, offers the advantage of being a one-pot synthesis, which simplifies the experimental procedure and reduces the need for isolating intermediates. researchgate.netresearchgate.net The use of excess 2,3-dichloro-1-propene as both a reagent and a solvent, with the ability to recover the excess, makes this a potentially cost-effective and greener approach. researchgate.net However, the reaction may require elevated temperatures, which could lead to the formation of byproducts and necessitate careful optimization.

Strategy 2: [3+2] Cycloaddition of a Nitrile Oxide with Cyclopropylacetylene

A classic and versatile method for isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. In this case, chloroacetonitrile oxide would be reacted with cyclopropylacetylene. This method offers high regioselectivity, often leading to the desired 3,5-disubstituted isoxazole. The nitrile oxide can be generated in situ from chloroaldoxime using a suitable oxidizing agent, which avoids the handling of the potentially unstable nitrile oxide.

Comparative Assessment:

| Feature | Strategy 1: One-Pot Synthesis | Strategy 2: [3+2] Cycloaddition |

| Starting Materials | Cyclopropyl aldoxime, 2,3-dichloro-1-propene | Chloroaldoxime, Cyclopropylacetylene |

| Number of Steps | One-pot | Typically two steps (nitrile oxide generation and cycloaddition) |

| Potential Yield | Good to excellent, dependent on optimization | Generally high |

| Regioselectivity | Generally good | Excellent |

| Scalability | Potentially good, with efficient recovery of excess reagent | Good, with established procedures for cycloaddition reactions |

| Green Chemistry Aspects | Recovery and reuse of excess reagent is a key advantage. researchgate.net | In situ generation of the nitrile oxide is a favorable aspect. |

| Potential Drawbacks | May require high temperatures; potential for side reactions. | Cyclopropylacetylene can be a relatively expensive starting material. |

Chemical Reactivity and Mechanistic Investigations of 3 Chloromethyl 5 Cyclopropylisoxazole

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chlorine atom on the methyl group of 3-(chloromethyl)-5-cyclopropylisoxazole is a good leaving group, facilitating nucleophilic substitution reactions. This reactivity is analogous to that of benzylic halides, where the adjacent heterocyclic ring influences the reaction's course. Research on closely related compounds, such as 3-chloromethyl-5-arylisoxazoles, provides significant insight into the expected reactivity of the cyclopropyl (B3062369) variant. researchgate.net

The chloromethyl group readily reacts with oxygen-based nucleophiles to form ethers. Studies on analogous 5-aryl and 5-methyl isoxazoles demonstrate that reactions with alkoxides (like sodium methylate) and phenoxides proceed under standard Williamson ether synthesis conditions. researchgate.netresearchgate.net For example, the reaction of 3-chloromethyl-5-phenylisoxazole with sodium methylate in methanol (B129727) leads to the corresponding methoxy (B1213986) ether. researchgate.net Similarly, reactions with various substituted phenols in the presence of a base such as potassium carbonate yield the corresponding aryloxymethyl ethers. researchgate.netresearchgate.net

Table 1: Reactions of 3-(Chloromethyl)-5-arylisoxazoles with Oxygen-Based Nucleophiles Data based on reactions with 5-aryl analogs of this compound.

| Isoxazole (B147169) Reactant | Nucleophile | Reagents/Conditions | Product | Source |

| 3-Chloromethyl-5-phenylisoxazole | Sodium methylate | Methanol | 3-Methoxymethyl-5-phenylisoxazole | researchgate.net |

| 3-Chloromethyl-5-phenylisoxazole | Substituted Phenols | K₂CO₃, DMF | 3-Aryloxymethyl-5-phenylisoxazole | researchgate.net |

| 5-Chloromethyl-3-methylisoxazole | Vanillin series benzaldehydes | K₂CO₃, Ethanol (reflux) | Isoxazolylmethyloxy-substituted benzaldehydes | researchgate.net |

Nitrogen-centered nucleophiles, such as secondary amines, readily displace the chloride to form the corresponding aminomethyl derivatives. The reaction of 3-chloromethyl-5-arylisoxazoles with morpholine (B109124) or dimethylamine (B145610) has been shown to produce the respective 3-(morpholinomethyl)- and 3-(dimethylaminomethyl)-5-arylisoxazoles. researchgate.netresearchgate.net These reactions highlight a reliable method for introducing nitrogen-containing functional groups onto the isoxazole scaffold.

Table 2: Reactions of 3-(Chloromethyl)-5-arylisoxazoles with Nitrogen-Based Nucleophiles Data based on reactions with 5-aryl analogs of this compound.

| Isoxazole Reactant | Nucleophile | Reagents/Conditions | Product | Source |

| 3-Chloromethyl-5-phenylisoxazole | Morpholine | Methanol | 3-(Morpholinomethyl)-5-phenylisoxazole | researchgate.net |

| 3-Alkyl(aryl)-5-chloromethylisoxazole | Dimethylamine | - | 3-Alkyl(aryl)-5-(dimethylaminomethyl)isoxazole | researchgate.net |

Given the high nucleophilicity of sulfur compounds, reactions with sulfur-based nucleophiles are particularly efficient. libretexts.org Thiolate anions, generated from thiols, react with the chloromethyl group to form thioethers. For instance, treating 3-chloromethyl-5-phenylisoxazole with sodium phenylthiolate, sodium benzylthiolate, or sodium furfurylthiolate results in the formation of the corresponding sulfanylmethyl derivatives. researchgate.net Another study shows the reaction with ammonium (B1175870) thiocyanate (B1210189) leading to isothiocyanatomethyl products. researchgate.net

Table 3: Reactions of 3-(Chloromethyl)-5-arylisoxazoles with Sulfur-Based Nucleophiles Data based on reactions with 5-aryl analogs of this compound.

| Isoxazole Reactant | Nucleophile | Reagents/Conditions | Product | Source |

| 3-Chloromethyl-5-phenylisoxazole | Sodium phenylthiolate | Methanol | 3-(Phenylsulfanylmethyl)-5-phenylisoxazole | researchgate.net |

| 3-Chloromethyl-5-phenylisoxazole | Sodium benzylthiolate | Methanol | 3-(Benzylsulfanylmethyl)-5-phenylisoxazole | researchgate.net |

| 3-Chloromethyl-5-phenylisoxazole | Sodium furfurylthiolate | Methanol | 3-(Furfurylsulfanylmethyl)-5-phenylisoxazole | researchgate.net |

| 3-Alkyl(aryl)-5-chloromethylisoxazole | Ammonium thiocyanate | - | 3-Alkyl(aryl)-5-(isothiocyanatomethyl)isoxazole | researchgate.net |

The mechanistic pathway for nucleophilic substitution at the chloromethyl group is dictated by the structure of the substrate, the nature of the nucleophile, and the solvent. youtube.com The electrophilic carbon in this compound is primary. Substrates with primary leaving groups are known to react almost exclusively through the S_N2 (bimolecular nucleophilic substitution) mechanism. organic-chemistry.orglibretexts.org This is because the formation of a highly unstable primary carbocation, which is a prerequisite for the S_N1 (unimolecular nucleophilic substitution) pathway, is energetically unfavorable. organic-chemistry.orgmasterorganicchemistry.com

The S_N2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). youtube.com The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com Studies on analogous systems, such as the reaction of chlorpyrifos-methyl (B1668853) with sulfur nucleophiles, confirm an S_N2 pathway for substitution at a methyl group attached to a heterocycle. nih.gov Therefore, the reactions of this compound with various nucleophiles are presumed to proceed via an S_N2 pathway. Factors favoring this pathway include the unhindered primary nature of the electrophilic carbon and the use of strong nucleophiles like thiolates and alkoxides. libretexts.org

Transformations Involving the Isoxazole Ring System

While the chloromethyl group is the most reactive site for many transformations, the isoxazole ring itself can participate in chemical reactions, typically under more forcing conditions or with specific reagents designed to interact with the heterocyclic core.

Information regarding the specific oxidation pathways of the isoxazole ring in this compound is not extensively documented in the reviewed scientific literature. While the synthesis of isoxazoles often involves the oxidation of precursors, the oxidative degradation or transformation of the formed isoxazole ring is a less common reaction. Such transformations can lead to ring-opening or modification of the substituents, but detailed research findings, including specific products and yields for this class of compounds, are scarce.

Reduction Processes

The reduction of this compound can proceed via two main pathways: reduction of the chloromethyl group or reductive cleavage of the isoxazole ring.

The chloromethyl group is susceptible to reduction to a methyl group. While specific studies on this compound are not prevalent in the reviewed literature, analogous reductions of chloromethyl groups on aromatic and heterocyclic systems are well-established. These transformations are typically achieved using catalytic hydrogenation or hydride-donating reagents.

Reductive cleavage of the isoxazole ring is another important transformation, often leading to the formation of β-amino enones. This reaction typically involves the cleavage of the weak N-O bond. Studies have shown that reagents like molybdenum hexacarbonyl [Mo(CO)₆] in the presence of water can effectively induce this reductive ring opening for various isoxazoles. rsc.orgrsc.org Similarly, the reductive ring opening of the isoxazole in the anticoagulant razaxaban (B1200500) has been identified as a major metabolic pathway in rats and dogs, proceeding via an NADH-dependent reductase. nih.gov

Table 1: Potential Reduction Reactions of this compound

| Reaction Type | Reagent/Catalyst | Potential Product(s) | Notes |

| Reduction of Chloromethyl Group | H₂, Pd/C | 3-Methyl-5-cyclopropylisoxazole | Analogous to standard benzylic halide reductions. |

| Reductive Ring Cleavage | Mo(CO)₆, H₂O | 1-Amino-4-cyclopropylbut-1-en-3-one | Based on known isoxazole ring-opening reactions. rsc.orgrsc.org |

| Reductive Ring Cleavage | NADH-dependent reductases | 1-Amino-4-cyclopropylbut-1-en-3-one | Observed in metabolic studies of similar compounds. nih.gov |

Ring-Opening and Rearrangement Reactions

Both the isoxazole and cyclopropyl rings in this compound can undergo ring-opening and rearrangement reactions under specific conditions.

The isoxazole ring can be opened under various conditions. For instance, treatment of isoxazoles with electrophilic halogenating agents can lead to ring-opening halogenation. nih.gov A novel rearrangement involving an isoxazole ring has also been observed during the metabolism studies of valdecoxib, a COX-2 inhibitor, proceeding through a two-step mechanism involving intramolecular reactions. nih.gov

The cyclopropyl group, being a strained ring system, can also undergo ring-opening reactions. For example, N-cyclopropyl-amides have been shown to undergo ring-opening rearrangement in the presence of Lewis acids like AlCl₃ to yield N-(2-chloropropyl)amides and 5-methyl-2-oxazolines. rsc.orgresearchgate.net This suggests that the cyclopropyl moiety in the target molecule could potentially react under acidic conditions.

Reactivity Profiles of the Cyclopropyl Moiety

The cyclopropyl group attached to the isoxazole ring exhibits reactivity characteristic of strained carbocycles, often participating in reactions that lead to ring-opening. The presence of the isoxazole ring can influence this reactivity. Gold-catalyzed ring-opening reactions of 2-(1-alkynyl-cyclopropyl)pyridines with various nucleophiles have been reported to proceed via C-C bond cleavage of the cyclopropane (B1198618) ring, leading to the formation of indolizine (B1195054) derivatives. rsc.org This highlights the potential for transition metal-catalyzed activation and ring-opening of the cyclopropyl group in this compound.

Electrophilic Reactions on the Isoxazole Core

The isoxazole ring is an aromatic heterocycle and can undergo electrophilic substitution reactions. The position of substitution is influenced by the directing effects of the existing substituents. In 3,5-disubstituted isoxazoles, electrophilic attack generally occurs at the C4 position.

Studies on the nitration of 5-phenyl- and 3-methyl-5-phenylisoxazoles have shown that nitration can occur at the 4-position of the isoxazole ring or on the phenyl substituent, depending on the reaction conditions. clockss.orgresearchgate.net For this compound, electrophilic substitution would be expected to occur at the C4 position, influenced by the electronic effects of the chloromethyl and cyclopropyl groups. The synthesis of 3,4,5-trisubstituted isoxazoles often proceeds through the [3+2] cycloaddition of nitrile oxides and 1,3-dicarbonyl compounds or through palladium-catalyzed intramolecular cyclization. beilstein-journals.org

Table 2: Potential Electrophilic Substitution on this compound

| Reaction | Reagent | Potential Product | Notes |

| Nitration | HNO₃/H₂SO₄ | 3-(Chloromethyl)-5-cyclopropyl-4-nitroisoxazole | Based on known nitration reactions of substituted isoxazoles. clockss.orgresearchgate.net |

| Halogenation | Br₂, FeBr₃ | 4-Bromo-3-(chloromethyl)-5-cyclopropylisoxazole | General conditions for aromatic halogenation. |

Radical-Mediated Reactions

The chloromethyl group in this compound is a potential site for radical-mediated reactions, particularly radical halogenation. Free-radical halogenation is a characteristic reaction of alkanes and alkyl-substituted aromatic compounds under UV light. wikipedia.orgnumberanalytics.comlscollege.ac.inlibretexts.orgucalgary.ca

The mechanism proceeds via a free-radical chain reaction involving initiation, propagation, and termination steps. libretexts.orgmasterorganicchemistry.comshout.educationyoutube.com In the case of this compound, a radical initiator could abstract a hydrogen from the chloromethyl group, leading to a radical intermediate that can then react with a halogen. It is important to note that such reactions can sometimes lead to a mixture of products due to multiple halogenations. shout.education

Catalytic Transformations and Their Mechanisms

The presence of the chloromethyl group makes this compound a suitable substrate for various catalytic cross-coupling reactions. Palladium-catalyzed reactions, such as the Heck and Suzuki reactions, are powerful tools for forming new carbon-carbon bonds. wikipedia.orgorganic-chemistry.orglibretexts.orgmdpi.com

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org While specific examples with this compound are scarce, the Heck reaction has been successfully applied to other isoxazole derivatives, often using a halogen at the C4 position as the coupling partner. nih.gov

Similarly, the Suzuki coupling, which pairs an organoboron compound with a halide, is another viable transformation. The chloromethyl group could potentially participate in such couplings, although activation might be required. Palladium-catalyzed C-H activation of the isoxazole ring or the cyclopropyl group could also be a potential avenue for functionalization. researchgate.netrsc.org

Table 3: Potential Catalytic Transformations of this compound

| Reaction Type | Catalyst System | Potential Substrate/Reagent | Potential Product |

| Heck Reaction | Pd(OAc)₂, PPh₃, Base | Alkene (e.g., Styrene) | 3-(Styrylmethyl)-5-cyclopropylisoxazole |

| Suzuki Coupling | Pd(PPh₃)₄, Base | Arylboronic acid | 3-(Arylmethyl)-5-cyclopropylisoxazole |

| C-H Activation | Pd(OAc)₂ | Arene | 4-Aryl-3-(chloromethyl)-5-cyclopropylisoxazole |

Derivatization Strategies and Synthesis of Analogues of 3 Chloromethyl 5 Cyclopropylisoxazole

Functionalization through the Chloromethyl Moiety

The C-Cl bond in the chloromethyl group is the most reactive site for nucleophilic substitution, making it a prime target for introducing a wide range of functional groups.

Ether and thioether linkages can be readily introduced by reacting 3-(chloromethyl)-5-cyclopropylisoxazole with various alcohols, phenols, thiols, or thiophenols. This reaction typically proceeds via a Williamson ether synthesis or its thio-analogue, where the alkoxide or thiolate anion acts as the nucleophile, displacing the chloride ion.

The reaction is generally carried out in the presence of a base, such as sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe), in an appropriate solvent like tetrahydrofuran (B95107) (THF) or methanol (B129727). For instance, reacting 3-(chloromethyl)-5-phenylisoxazoles with substituted phenols under these conditions yields the corresponding 3-aryloxymethyl-5-phenylisoxazoles. evitachem.com Similarly, treatment with sodium phenylthiolate results in the formation of the phenylthiomethyl derivative. evitachem.com These methods are directly applicable to the 5-cyclopropyl analogue.

Table 1: Examples of Ether and Thioether Derivatives

| Reactant (R-XH) | Base | Product | Product Name |

|---|---|---|---|

| Methanol (CH₃OH) | NaH | 3-(Methoxymethyl)-5-cyclopropylisoxazole | 3-(Methoxymethyl)-5-cyclopropylisoxazole |

| Phenol (C₆H₅OH) | K₂CO₃ | 3-(Phenoxymethyl)-5-cyclopropylisoxazole | 3-(Phenoxymethyl)-5-cyclopropylisoxazole |

| Ethanethiol (C₂H₅SH) | NaH | 3-(Ethylthiomethyl)-5-cyclopropylisoxazole | 3-(Ethylthiomethyl)-5-cyclopropylisoxazole |

| Thiophenol (C₆H₅SH) | NaH | 3-(Phenylthiomethyl)-5-cyclopropylisoxazole | 3-(Phenylthiomethyl)-5-cyclopropylisoxazole |

This table is illustrative and based on established chemical principles.

The synthesis of aminomethyl derivatives is achieved through the nucleophilic substitution of the chlorine atom by a primary or secondary amine. This reaction, often referred to as N-alkylation, typically requires heating the chloromethyl compound with an excess of the desired amine, which can also serve as the base to neutralize the HCl byproduct. Alternatively, an external non-nucleophilic base like triethylamine (B128534) (TEA) or potassium carbonate (K₂CO₃) can be used.

This approach has been successfully used to synthesize aminomethyl derivatives of various heterocyclic systems. For example, a series of novel aminomethyl derivatives of 4-substituted-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones were prepared by refluxing the parent thione with formaldehyde (B43269) and a substituted secondary amine. libretexts.org A more direct analogy involves the reaction of 4,5-dichloro-3-trichloromethylisothiazole with amines like piperidine (B6355638) and morpholine (B109124), which selectively replaces the chlorine at the 5-position to yield 5-amino-4-chloro-3-trichloromethylisothiazoles. researchgate.net

Table 2: Examples of Aminomethyl Derivatives

| Amine Reactant | Base | Product | Product Name |

|---|---|---|---|

| Diethylamine | K₂CO₃ | N,N-Diethyl-1-(5-cyclopropylisoxazol-3-yl)methanamine | N,N-Diethyl-1-(5-cyclopropylisoxazol-3-yl)methanamine |

| Morpholine | K₂CO₃ | 4-((5-Cyclopropylisoxazol-3-yl)methyl)morpholine | 4-((5-Cyclopropylisoxazol-3-yl)methyl)morpholine |

| Piperidine | Excess Amine | 1-((5-Cyclopropylisoxazol-3-yl)methyl)piperidine | 1-((5-Cyclopropylisoxazol-3-yl)methyl)piperidine |

This table is illustrative and based on established chemical principles.

The synthesis of ester and carboxamide derivatives from the chloromethyl moiety is a two-step process. First, the chloromethyl group is converted into a carboxylic acid. A common method involves reaction with sodium or potassium cyanide (NaCN or KCN) to form the corresponding nitrile, (5-cyclopropylisoxazol-3-yl)acetonitrile, followed by acidic or basic hydrolysis to yield (5-cyclopropylisoxazol-3-yl)acetic acid.

Once the carboxylic acid intermediate is obtained, standard coupling methods can be employed.

Esterification: The acid can be reacted with an alcohol in the presence of an acid catalyst (Fischer esterification) or using coupling agents. A highly efficient method for esterification, even with sterically hindered alcohols, involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as an activator and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. organic-chemistry.org

Amidation: Carboxamides are synthesized by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the desired amide. This approach has been used to synthesize a wide range of diarylisoxazole-3-carboxamides. nih.govnih.gov

Table 3: Examples of Ester and Carboxamide Derivatives via (5-Cyclopropylisoxazol-3-yl)acetic acid

| Reactant | Coupling Method | Product | Product Name |

|---|---|---|---|

| Ethanol | DCC, DMAP | Ethyl 2-(5-cyclopropylisoxazol-3-yl)acetate | Ethyl 2-(5-cyclopropylisoxazol-3-yl)acetate |

| Benzyl alcohol | Fischer (H⁺ cat.) | Benzyl 2-(5-cyclopropylisoxazol-3-yl)acetate | Benzyl 2-(5-cyclopropylisoxazol-3-yl)acetate |

| Ammonia | SOCl₂, then NH₃ | 2-(5-Cyclopropylisoxazol-3-yl)acetamide | 2-(5-Cyclopropylisoxazol-3-yl)acetamide |

This table is illustrative and based on established chemical principles.

Modifications of the Cyclopropyl (B3062369) Group

The cyclopropyl group is a key feature in many drug molecules, valued for its ability to introduce conformational rigidity, improve metabolic stability, and modulate lipophilicity. iris-biotech.denih.gov While less straightforward than functionalizing the chloromethyl group, modifications of the cyclopropyl ring can provide valuable SAR data.

Strategies for modifying the cyclopropyl group include:

Substitution on the ring: Introducing small substituents like methyl or fluorine onto the cyclopropyl ring can fine-tune its steric and electronic properties. This often requires starting from a pre-functionalized cyclopropyl precursor before the isoxazole (B147169) ring synthesis.

Ring-opening reactions: Under certain metabolic conditions, particularly NADPH-dependent oxidation by cytochrome P450 enzymes, cyclopropyl rings can undergo oxidation to form hydroxylated metabolites or even undergo ring-opening to form reactive intermediates. hyphadiscovery.com While often an undesired metabolic pathway, this reactivity could be exploited synthetically.

Use of cyclopropene (B1174273) precursors: Modern synthetic methods allow for the transfer of cyclopropene moieties to target molecules, which can then be further functionalized. This offers a pathway to more complex cyclopropyl analogues. epfl.ch

Given the stability of the cyclopropyl ring, modifications typically necessitate re-synthesis starting from a modified cyclopropyl building block, such as a substituted cyclopropylacetylene (B33242), which can then be used to construct the isoxazole ring.

Table 4: Hypothetical Analogues with Modified Cyclopropyl Groups

| Modified Structure | Rationale for Modification |

|---|---|

| 3-(Chloromethyl)-5-(1-methylcyclopropyl)isoxazole | Increase lipophilicity, explore steric limits of binding pocket. |

| 3-(Chloromethyl)-5-(2,2-difluorocyclopropyl)isoxazole | Modulate pKa, improve metabolic stability, alter electronic properties. |

This table presents hypothetical structures for SAR exploration.

Substitutions on the Isoxazole Ring System at Diverse Positions

The isoxazole ring is an aromatic heterocycle, and while less reactive than benzene, it can undergo substitution reactions. The only available position for substitution in the parent compound is C4.

Electrophilic Aromatic Substitution (SEAr): Five-membered heterocycles like pyrroles, furans, and isoxazoles are generally susceptible to electrophilic attack. wikipedia.org In 3,5-disubstituted isoxazoles, the C4 position is the most electron-rich and thus the primary site for electrophilic substitution. Reactions such as nitration (using HNO₃/H₂SO₄), halogenation (using Br₂ or Cl₂ with a Lewis acid), and sulfonation (using fuming H₂SO₄) would be expected to introduce the respective functional group at the C4 position. masterorganicchemistry.comlibretexts.org

Nucleophilic Aromatic Substitution (SNAr): Direct nucleophilic substitution of a hydrogen on the isoxazole ring is not feasible. However, if a good leaving group (like a halogen) were present at the C4 position, nucleophilic attack could occur, particularly if the ring is activated by electron-withdrawing groups. libretexts.org A more powerful strategy for functionalizing the C4 position is through metallation. Deprotonation at C4 using a strong base like n-butyllithium (n-BuLi) would generate a lithiated intermediate, which can then react with a wide variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to introduce new substituents.

Table 5: Potential Substitutions on the Isoxazole Ring

| Reaction Type | Reagents | Product | Product Name |

|---|---|---|---|

| Electrophilic Nitration | HNO₃, H₂SO₄ | 3-(Chloromethyl)-5-cyclopropyl-4-nitroisoxazole | 3-(Chloromethyl)-5-cyclopropyl-4-nitroisoxazole |

| Electrophilic Bromination | Br₂, FeBr₃ | 4-Bromo-3-(chloromethyl)-5-cyclopropylisoxazole | 4-Bromo-3-(chloromethyl)-5-cyclopropylisoxazole |

| Metallation/Alkylation | 1. n-BuLi2. CH₃I | 3-(Chloromethyl)-5-cyclopropyl-4-methylisoxazole | 3-(Chloromethyl)-5-cyclopropyl-4-methylisoxazole |

This table is illustrative and based on established chemical principles.

Design and Synthesis of Conformationally Restricted Analogues

Restricting the conformational flexibility of a molecule can lock it into its bioactive conformation, leading to increased potency and selectivity, while also potentially improving metabolic stability. nih.gov For this compound, conformational freedom exists primarily in the rotation around the bond connecting the chloromethyl group to the isoxazole ring.

Strategies to create conformationally restricted analogues include:

Ring fusion: The chloromethyl side chain can be incorporated into a new ring that is fused to the isoxazole core. For example, intramolecular cyclization could lead to bicyclic systems.

Bridging: Creating a bridge between the 3-position side chain and another part of the molecule, such as the C4 position or the cyclopropyl group, would severely restrict conformational freedom.

Introduction of bulky groups: Placing a large, sterically demanding substituent at the C4 position would hinder the rotation of the chloromethyl group at the C3 position.

The synthesis of such analogues is complex and would require multi-step, custom synthetic routes. For example, a stereocontrolled synthesis of conformationally restricted analogues of a CGRP receptor antagonist was achieved by functionalizing a pre-existing piperazine (B1678402) ring system. iris-biotech.de A similar strategy could be envisioned where a functionalized ring is built upon the isoxazole scaffold.

Table 6: Proposed Conformationally Restricted Analogues

| Proposed Structure | Type of Restriction | Synthetic Strategy |

|---|---|---|

| Fused dihydropyran-isoxazole | Ring fusion | Intramolecular cyclization of a C3-alkenyl ether derivative. |

| C3-C4 bridged bicyclic system | Bridging | Cyclization of a C4-substituted intermediate with a functionalized C3-side chain. |

This table presents hypothetical structures for SAR exploration.

Application of Combinatorial Library Synthesis Methodologies

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse collections of molecules, known as chemical libraries. nih.gov This high-throughput approach is instrumental in drug discovery and materials science for identifying compounds with desired properties from a vast chemical space. nih.govnih.gov In the context of this compound, combinatorial strategies are employed to generate a multitude of analogues by systematically varying the substituents on the isoxazole core.

A prominent method for generating isoxazole libraries is through diversity-oriented synthesis, often utilizing 1,3-dipolar cycloaddition reactions. nih.gov One such approach involves solid-phase synthesis, where one of the precursors is attached to a polymer resin. nih.gov For instance, various alkyne precursors can be developed from resin-supported carboxylic acids. These are then reacted with in situ generated nitrile oxides to yield a library of isoxazole derivatives. nih.gov The use of techniques like Houghten's "tea-bag" method allows for the parallel synthesis of hundreds or thousands of distinct compounds on solid supports. nih.gov

Another effective combinatorial strategy involves the reaction of a diverse set of functionalized nitroacetate (B1208598) molecules with various alkynes. nih.gov This method, catalyzed by TEMPO in water, can produce a library of 3,5-disubstituted isoxazoles with excellent yields. nih.gov The systematic combination of different building blocks allows for the creation of a focused library of analogues around the core this compound structure, enabling efficient screening for biological activity or other properties. nih.govmdpi.com

Table 1: Representative Combinatorial Synthesis Scheme for 3,5-Disubstituted Isoxazoles This table illustrates a combinatorial approach where different alkynes and nitroacetates are reacted to produce a library of isoxazole products.

| Alkyne Building Block | Nitro-Compound Building Block | Resulting Isoxazole Analogue |

| Cyclopropylacetylene | Ethyl 2-chloro-2-nitroacetate | This compound |

| Phenylacetylene | Ethyl 2-chloro-2-nitroacetate | 3-(Chloromethyl)-5-phenylisoxazole |

| Cyclopropylacetylene | Ethyl 2-nitroacetate | 3-(H)-5-cyclopropylisoxazole |

| Phenylacetylene | Ethyl 2-nitroacetate | 3-(H)-5-phenylisoxazole |

| Ethynylcyclopropane | Methyl 2-nitropropanoate | 3-(Methyl)-5-cyclopropylisoxazole |

This table is a representative example of how a combinatorial library can be constructed and does not represent a single specific experimental study.

Regioselective Synthesis of Positional Isomers

The synthesis of the isoxazole ring, particularly when unsymmetrical precursors are used, presents a significant challenge in controlling regioselectivity. The 1,3-dipolar cycloaddition between a nitrile oxide (R-C≡N⁺-O⁻) and an unsymmetrical alkyne can potentially yield two different positional isomers. For this compound, the primary positional isomer is 5-(Chloromethyl)-3-cyclopropylisoxazole. The ability to selectively synthesize one isomer over the other is crucial as they can exhibit vastly different chemical and biological properties.

Significant progress has been made in developing regioselective synthetic routes to 3,5-disubstituted isoxazoles. nih.gov The choice of reaction conditions, catalysts, and starting materials can profoundly influence the isomeric outcome. researchgate.netrsc.org

A key study demonstrated that the reaction of α-bis(methylthio)methylene cyclopropyl ketones with hydroxylamine (B1172632) hydrochloride can be directed to selectively form either the 3-cyclopropyl or 5-cyclopropyl isoxazole isomer by simply changing the base and solvent system. researchgate.net

When the reaction is conducted with sodium acetate (B1210297) in refluxing ethanol, the major products are 3-(2-arylcyclopropyl)-5-methylthioisoxazoles . researchgate.net

Conversely, when sodium methoxide is used as the base in refluxing methanol, the reaction yields 5-(2-arylcyclopropyl)-3-methylthioisoxazoles exclusively, with the other isomer not being detected. researchgate.net

While this specific study used methylthio and arylcyclopropyl groups, the underlying principle of kinetic versus thermodynamic control dictating the regiochemical outcome is directly applicable to the synthesis of other substituted cyclopropylisoxazoles, including the chloromethyl derivatives.

Metal-catalyzed reactions also offer excellent regiocontrol. Copper(I)-catalyzed cycloadditions, for example, are known to promote the formation of 3,5-disubstituted isoxazoles with high regioselectivity. nih.govnih.gov Similarly, the synthesis of 5-fluoroalkyl-substituted isoxazoles has been achieved with high regioselectivity through the [3+2] cycloaddition of functionalized halogenoximes with alkenes. nih.gov These methods provide a toolbox for chemists to selectively access the desired positional isomer of a target isoxazole. nih.gov

Table 2: Influence of Reaction Conditions on the Regioselective Synthesis of Cyclopropylisoxazole Isomers Based on the findings from the synthesis of methylthio-substituted cyclopropylisoxazoles, this table outlines how reaction conditions can direct the formation of specific positional isomers. researchgate.net

| Starting Material | Reagents | Solvent | Major Product (Isomer) |

| α-Bis(methylthio)methylene cyclopropyl ketone | NH₂OH·HCl, Sodium Acetate | Ethanol (reflux) | 3-Cyclopropyl-5-methylthioisoxazole |

| α-Bis(methylthio)methylene cyclopropyl ketone | NH₂OH·HCl, Sodium Methoxide | Methanol (reflux) | 5-Cyclopropyl-3-methylthioisoxazole |

Applications in Advanced Organic Synthesis

Role as a Pivotal Synthetic Intermediate in Multistep Syntheses

The reactivity of the chloromethyl group in 3-(Chloromethyl)-5-cyclopropylisoxazole is the cornerstone of its utility as a synthetic intermediate. This electrophilic center readily participates in nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. This reactivity enables chemists to elaborate the core structure in a controlled and predictable manner, making it a pivotal component in multistep synthetic sequences.

The general reaction scheme involves the displacement of the chloride ion by a nucleophile (Nu⁻), as depicted below:

This fundamental transformation opens the door to a plethora of derivatives. For instance, reaction with oxygen-based nucleophiles such as alcohols or phenols yields ethers, while sulfur-based nucleophiles like thiols produce thioethers. Similarly, nitrogen-based nucleophiles, including primary and secondary amines, lead to the formation of the corresponding substituted amines. These straightforward transformations are often high-yielding and can be carried out under mild reaction conditions, further enhancing the appeal of this isoxazole (B147169) derivative in complex synthesis.

While specific, detailed multi-step syntheses starting from this compound are not extensively documented in publicly available literature, the analogous reactivity of other chloromethyl-substituted heterocycles provides a strong indication of its potential. For example, the synthesis of various biologically active compounds often relies on the initial alkylation of a nucleophilic substrate with a reactive chloromethylated heterocycle.

Facilitating the Construction of Complex Heterocyclic Architectures

The ability to introduce diverse functionalities via the chloromethyl group makes this compound a valuable tool for constructing more complex heterocyclic systems. By carefully selecting the nucleophile, chemists can introduce a second heterocyclic motif, leading to the formation of biheterocyclic or polyheterocyclic structures. These complex architectures are often sought after in drug discovery and materials science due to their unique three-dimensional shapes and electronic properties.

One can envision a synthetic strategy where the nucleophile is itself a heterocyclic ring containing a nucleophilic atom (e.g., a nitrogen or sulfur atom within the ring). The resulting product would then link the cyclopropylisoxazole core to another heterocyclic system via a methylene (B1212753) bridge.

| Nucleophilic Heterocycle | Resulting Heterocyclic Architecture | Potential Application Area |

| Imidazole | Imidazolylmethyl-cyclopropylisoxazole | Medicinal Chemistry |

| Pyrazole | Pyrazolylmethyl-cyclopropylisoxazole | Agrochemicals, Pharmaceuticals |

| Triazole | Triazolylmethyl-cyclopropylisoxazole | Materials Science, Pharmaceuticals |

| Thiophene-thiol | Thienylthiomethyl-cyclopropylisoxazole | Organic Electronics |

This modular approach allows for the systematic exploration of chemical space and the generation of libraries of novel compounds with diverse properties.

Preparation of Advanced Pharmaceutical Intermediates

The isoxazole moiety is a well-established pharmacophore found in numerous approved drugs and clinical candidates. Its presence can influence a molecule's metabolic stability, pharmacokinetic profile, and binding affinity to biological targets. The cyclopropyl (B3062369) group is also a desirable feature in drug design, as it can enhance potency and improve metabolic stability. The combination of these two motifs in this compound makes it a highly attractive starting material for the synthesis of advanced pharmaceutical intermediates.

The general strategy would involve the reaction of this compound with a complex, often chiral, nucleophile that constitutes another part of the final drug structure. This key bond-forming reaction would assemble a significant portion of the target molecule in a single step.

Utility in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the formation of complex molecules from three or more starting materials in a single pot. mdpi.com These reactions are highly atom-economical and can rapidly generate molecular diversity. The reactive nature of the chloromethyl group in this compound suggests its potential as a component in certain MCRs.

For example, it could potentially act as an electrophilic component in a three-component reaction involving a nucleophile and another electrophile. In such a scenario, the nucleophile could first react with this compound, and the resulting intermediate could then be trapped by the second electrophile. While specific examples directly utilizing this compound in MCRs are yet to be reported in the literature, the concept remains a plausible and attractive area for future research. The development of novel MCRs involving this building block could provide rapid access to libraries of complex isoxazole derivatives for biological screening.

Development of Novel Organocatalysts and Reagents

The field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has witnessed explosive growth in recent decades. The development of new and efficient organocatalysts is a continuous pursuit. The structure of this compound offers potential for its use as a scaffold for the synthesis of novel organocatalysts.

By attaching a known catalytic moiety (e.g., a proline derivative, a thiourea (B124793), or a chiral amine) to the isoxazole core via the chloromethyl group, new catalysts with unique steric and electronic properties could be designed. The cyclopropylisoxazole unit could act as a rigid and tunable framework, influencing the catalyst's activity and selectivity.

For instance, reaction with a chiral amine could lead to a new class of chiral ligands for asymmetric synthesis. Similarly, derivatization with a thiourea group could yield novel hydrogen-bond donors for activating electrophiles. The exploration of this compound in this context represents a promising avenue for the discovery of next-generation organocatalysts.

Advanced Spectroscopic and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the molecule's carbon and hydrogen framework.

Proton (¹H) NMR Spectroscopy Applications

Proton (¹H) NMR spectroscopy of 3-(Chloromethyl)-5-cyclopropylisoxazole reveals distinct signals corresponding to each unique proton environment within the molecule. The chemical shift (δ) of each signal is indicative of the electron density around the proton, while the splitting pattern (multiplicity) arises from the influence of neighboring protons (spin-spin coupling).

Key expected signals in the ¹H NMR spectrum would include a singlet for the isoxazole (B147169) ring proton, a singlet for the chloromethyl (-CH₂Cl) protons, and a set of multiplets for the cyclopropyl (B3062369) ring protons. The integration of these signals would correspond to the number of protons in each environment (1H, 2H, and 5H, respectively).

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Isoxazole-H | 6.0 - 6.5 | Singlet | 1H |

| -CH₂Cl | 4.5 - 5.0 | Singlet | 2H |

| Cyclopropyl-CH | 1.8 - 2.2 | Multiplet | 1H |

| Cyclopropyl-CH₂ | 0.8 - 1.2 | Multiplet | 4H |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopy Applications

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum would be expected to show signals for the two isoxazole ring carbons, the chloromethyl carbon, and the carbons of the cyclopropyl ring. The chemical shifts of these signals are characteristic of their hybridization and chemical environment. For instance, the carbons of the isoxazole ring would appear at a lower field (higher ppm) compared to the aliphatic carbons of the cyclopropyl group.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=N (Isoxazole) | 150 - 160 |

| C-O (Isoxazole) | 165 - 175 |

| CH (Isoxazole) | 100 - 110 |

| -CH₂Cl | 40 - 50 |

| Cyclopropyl-CH | 10 - 20 |

| Cyclopropyl-CH₂ | 5 - 15 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

To further confirm the structural assignment, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) would establish correlations between coupled protons, for example, confirming the connectivity within the cyclopropyl ring system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for connecting the substituent groups (chloromethyl and cyclopropyl) to the correct positions on the isoxazole ring. For instance, an HMBC correlation would be expected between the chloromethyl protons and the C3 carbon of the isoxazole ring, and between the cyclopropyl methine proton and the C5 carbon of the isoxazole ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₈ClNO), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula. The monoisotopic mass of this compound is 157.0294 g/mol uni.lu.

In addition to molecular weight determination, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. Under electron ionization (EI), the molecule would form a molecular ion (M⁺˙) which can then undergo characteristic fragmentation. The presence of a chlorine atom would be indicated by the characteristic M/M+2 isotopic pattern in a roughly 3:1 ratio.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment |

|---|---|

| 157/159 | [M]⁺˙ (Molecular ion) |

| 122 | [M - Cl]⁺ |

| 108 | [M - CH₂Cl]⁺ |

| 69 | [C₄H₅O]⁺ (from isoxazole ring fragmentation) |

| 41 | [C₃H₅]⁺ (Cyclopropyl cation) |

Note: Fragmentation is complex and these represent plausible major fragments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=N and C=C bonds of the isoxazole ring, the C-H bonds of the cyclopropyl and chloromethyl groups, and the C-Cl bond.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| C=N stretch (isoxazole) | 1620 - 1580 |

| C=C stretch (isoxazole) | 1500 - 1450 |

| C-H stretch (sp², isoxazole) | 3150 - 3100 |

| C-H stretch (sp³, cyclopropyl, -CH₂Cl) | 3000 - 2850 |

| C-O stretch (isoxazole) | 1250 - 1150 |

| C-Cl stretch | 800 - 600 |

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic techniques are fundamental in the separation, identification, and purification of chemical compounds. For a compound such as this compound, both HPLC and GC-MS would serve as powerful tools for ensuring its purity and confirming its identity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and purification of compounds in a liquid mobile phase. For this compound, a reverse-phase HPLC method would likely be the standard approach. This would involve a nonpolar stationary phase (such as a C18 column) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727).

A hypothetical HPLC method for the analysis of this compound could involve the parameters outlined in the table below. The separation would be based on the compound's polarity, with the cyclopropyl and chloromethyl groups influencing its retention time on the column. The purity of the compound would be determined by the presence of a single major peak in the chromatogram, with the area of this peak corresponding to its concentration.

Interactive Data Table: Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis (e.g., at 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Note: This table represents a theoretical set of parameters and would require empirical optimization for the specific compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive analytical method used to separate and identify volatile and semi-volatile compounds. For this compound, GC-MS would be an excellent technique for purity assessment and structural confirmation. The compound would first be vaporized and separated based on its boiling point and interactions with the GC column's stationary phase. Subsequently, the separated compound would be fragmented and ionized in the mass spectrometer, generating a unique mass spectrum that serves as a chemical fingerprint.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the chloromethyl and cyclopropyl groups from the isoxazole ring. The presence of chlorine would be indicated by the characteristic isotopic pattern of its ions.

Interactive Data Table: Predicted GC-MS Parameters and Expected Data for this compound

| Parameter | Value |

| GC Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Oven Temperature Program | Ramped (e.g., 50°C to 250°C) |

| MS Ionization Mode | Electron Ionization (EI) |

| Expected Molecular Ion (M+) | m/z corresponding to C7H8ClNO |

| Key Fragment Ions | Fragments corresponding to the loss of -CH2Cl, -C3H5, and cleavage of the isoxazole ring |

Note: The specific retention time and fragmentation pattern would need to be determined experimentally.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are employed to understand the fundamental electronic properties of a molecule. nih.govnih.gov Methods like Density Functional Theory (DFT) can be used to determine the three-dimensional geometry, electron distribution, and orbital energies of 3-(Chloromethyl)-5-cyclopropylisoxazole. superfri.orgdoi.org

Key parameters derived from these calculations include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energies of these frontier orbitals are crucial for predicting a molecule's reactivity. researchgate.net A high HOMO energy suggests a tendency to donate electrons, while a low LUMO energy indicates an ability to accept electrons. researchgate.net The HOMO-LUMO energy gap provides insight into the molecule's chemical stability and electronic excitation properties. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other chemical species.

Atomic Charges: Calculating the partial charge on each atom helps to understand intramolecular charge distribution and identify reactive sites.

A hypothetical data table for such calculations is shown below.

| Parameter | Calculated Value (Hypothetical) | Method/Basis Set |

| HOMO Energy | -6.5 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | -1.2 eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 5.3 eV | B3LYP/6-311++G(d,p) |

| Dipole Moment | 2.1 Debye | B3LYP/6-311++G(d,p) |

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.govjapsonline.com This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action. derpharmachemica.commdpi.com For this compound, docking simulations could identify potential biological targets and elucidate the specific interactions driving its binding affinity. nih.gov

The process involves:

Preparation of Ligand and Receptor: Obtaining the 3D structures of both the ligand (this compound) and the target protein (e.g., from the Protein Data Bank). japsonline.com

Docking Algorithm: Using software to systematically sample different positions and orientations of the ligand within the protein's active site.

Scoring Function: Evaluating the fitness of each pose based on a scoring function that estimates the binding free energy. The pose with the best score represents the most likely binding mode.

The results would reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the isoxazole (B147169) compound and amino acid residues in the target's active site. nih.gov

| Target Protein | Binding Affinity (kcal/mol) (Hypothetical) | Key Interacting Residues (Hypothetical) |

| Kinase X | -7.8 | Tyr23, Leu88, Val15 |

| Protease Y | -6.5 | Asp102, His57, Ser195 |

| GPCR Z | -8.2 | Phe112, Trp256, Asn89 |

Molecular Dynamics Simulations for Conformational and Interaction Dynamics

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecular systems over time. mdpi.commdpi.com By simulating the motions of atoms and molecules, MD can be used to assess the stability of a ligand-protein complex predicted by docking. nih.govresearchgate.net An MD simulation of this compound bound to a target protein would reveal how the ligand and protein adapt to each other and the stability of their interactions. mdpi.com

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the structural stability of the complex over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Interaction Analysis: To monitor the persistence of hydrogen bonds and other key interactions throughout the simulation.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.comutdallas.edu For a molecule with flexible groups like this compound, understanding its preferred conformations is crucial, as the bioactive conformation may not be the one with the lowest energy. leidenuniv.nl

By systematically rotating the rotatable bonds (e.g., the bond connecting the chloromethyl group to the isoxazole ring and the bond connecting the cyclopropyl (B3062369) group), an energy landscape can be mapped. elifesciences.orgresearchgate.net This map shows the relative energies of different conformers, identifying low-energy, stable states and the energy barriers between them. nih.govbeilstein-journals.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. nih.govmdpi.com A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of molecular properties) to a specific activity, such as inhibitory potency. chalcogen.ronih.gov

If this compound were part of a series of related compounds tested for a particular biological activity, a QSAR model could be developed. mdpi.com This model could then be used to predict the activity of new, unsynthesized analogs and to identify the key structural features that enhance or diminish activity.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the mechanism of chemical reactions. For this compound, this could involve modeling its synthesis or its reaction with a biological nucleophile. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed. This analysis helps to understand the reaction's feasibility, kinetics, and mechanism at a molecular level.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(Chloromethyl)-5-cyclopropylisoxazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound can be derived from isoxazole scaffold modifications. A viable approach involves cyclopropane ring formation followed by chloromethylation. For example:

Cyclopropane introduction : React 5-cyclopropylisoxazole with a cyclopropane precursor (e.g., via [2+1] cycloaddition with dichlorocarbene under alkaline conditions).

Chloromethylation : Treat the intermediate with chloromethylating agents (e.g., chloromethyl methyl ether in the presence of Lewis acids like AlCl₃ or ZnCl₂) .

Optimization Tips :

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- NMR : Compare and NMR spectra with literature data for isoxazole derivatives. Key signals:

- Cyclopropyl protons: δ 0.8–1.2 ppm (multiplet).

- Chloromethyl group: δ 4.5–4.8 ppm (singlet).

- Mass Spectrometry (MS) : Confirm molecular ion peak at m/z [M+H]⁺ = 186.6 (calculated for C₇H₈ClNO).

- Elemental Analysis : Ensure C, H, N, Cl percentages align with theoretical values (e.g., C: 45.55%, H: 4.37%, Cl: 19.21%) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the chloromethyl group in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate the electron density and electrostatic potential of the chloromethyl group to predict sites susceptible to nucleophilic attack (e.g., SN2 mechanisms).

- Transition State Analysis : Use software like Gaussian or ORCA to model activation energies for substitution reactions with amines or thiols.

- Validation : Compare computational results with experimental kinetics (e.g., rate constants for reactions with benzylamine in DMSO at 25°C) .

Q. What strategies mitigate instability of this compound under ambient storage conditions?

Methodological Answer:

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC. Common degradation pathways include hydrolysis of the chloromethyl group.

- Formulation : Store in anhydrous solvents (e.g., THF or DCM) with molecular sieves to absorb moisture.

- Protective Groups : Temporarily replace the chloromethyl group with a stable substituent (e.g., trimethylsilyl) during storage .

Q. How do structural modifications to the cyclopropyl ring influence the compound’s bioactivity in enzyme inhibition assays?

Methodological Answer:

- Synthetic Modifications : Prepare analogs with substituents on the cyclopropyl ring (e.g., methyl, fluoro) via Pd-catalyzed cross-coupling.

- Bioactivity Screening : Test inhibitory activity against target enzymes (e.g., cytochrome P450 isoforms) using fluorometric assays.

- SAR Analysis : Correlate ring strain (calculated via molecular mechanics) with IC₅₀ values to identify optimal substituents .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for chloromethylation reactions?

Methodological Answer:

- Variable Control : Replicate reactions under identical conditions (solvent, temperature, reagent ratios) as conflicting studies.

- Side Reaction Identification : Use GC-MS to detect byproducts (e.g., dichloromethyl derivatives from over-chlorination).

- Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to determine yield variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations